molecular formula C19H22F3N3O4S B2390972 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097917-74-1

3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione

Katalognummer: B2390972
CAS-Nummer: 2097917-74-1
Molekulargewicht: 445.46
InChI-Schlüssel: VGQHOGBZZUTVID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound featuring a hydantoin core (imidazolidine-2,4-dione) modified with a cyclopropyl group and a piperidine sulfonamide substituent. The trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, while the cyclopropyl group introduces conformational rigidity. Hydantoin derivatives are historically significant in medicinal chemistry, particularly as anticonvulsants (e.g., phenytoin), but this compound’s unique substituents may confer novel properties .

Eigenschaften

IUPAC Name

3-cyclopropyl-1-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O4S/c20-19(21,22)14-3-1-13(2-4-14)12-30(28,29)23-9-7-15(8-10-23)24-11-17(26)25(18(24)27)16-5-6-16/h1-4,15-16H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQHOGBZZUTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione, often referred to as A-834735, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine core, a cyclopropyl group, and a trifluoromethyl-substituted phenyl moiety. Its chemical formula is C18H22F3N3O4SC_{18}H_{22}F_{3}N_{3}O_{4}S, indicating the presence of several functional groups that contribute to its biological activity.

Pharmacological Activity

Research indicates that A-834735 exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of imidazolidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. A-834735 has demonstrated potential in inhibiting cancer cell lines such as MDA-MB-231 and HT-29, with IC50 values indicating significant cytotoxicity .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory cytokines, which can be beneficial in conditions such as rheumatoid arthritis .
  • Antimicrobial Activity : Preliminary studies suggest that A-834735 may possess antimicrobial properties against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

The precise mechanisms by which A-834735 exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer metabolism or inflammation pathways.
  • Receptor Modulation : It might interact with various receptors (e.g., serotonin receptors) influencing cellular signaling cascades linked to tumor growth and inflammation.

Case Studies and Research Findings

Several key studies have highlighted the biological activity of A-834735:

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects on breast cancer cell lines with a synergistic effect when combined with doxorubicin .
Parish et al. (1984)Reported on the synthesis and characterization of related pyrazole derivatives showing significant antimalarial activity .
Recent Pharmacological ReviewSummarized the potential applications of imidazolidine derivatives in oncology and inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Hydantoin Derivatives

The hydantoin scaffold is shared with compounds like phenytoin and fosphenytoin. However, the cyclopropyl group in the target compound distinguishes it from traditional hydantoins, which typically feature aryl or alkyl substituents. Cyclopropane’s ring strain may enhance reactivity or binding affinity compared to bulkier groups. For example, phenytoin’s diphenyl substituents contribute to sodium channel blockade, but the cyclopropyl group here could alter target selectivity .

Sulfonamide-Containing Compounds

The piperidine sulfonamide group parallels structures in protease inhibitors (e.g., HIV-1 protease inhibitors) and carbonic anhydrase inhibitors (e.g., acetazolamide).

Piperidine-Modified Compounds

Piperidine rings are common in neuroactive drugs (e.g., donepezil). The sulfonyl linkage in the target compound may reduce basicity compared to tertiary amines, possibly minimizing off-target receptor interactions. This contrasts with piperidine-containing opioids like fentanyl, where basicity is critical for μ-opioid receptor binding .

Hypothetical Bioactivity Based on Structural Features

  • Hydantoin core: Potential anticonvulsant or antiarrhythmic activity via voltage-gated ion channel modulation.
  • Sulfonamide group : Possible enzyme inhibition (e.g., carbonic anhydrase, proteases).

Comparative studies with structurally similar compounds (e.g., thiohydantoins or sulfonylurea derivatives ) would be required to validate these hypotheses .

Vorbereitungsmethoden

Cyclocondensation via the Bucherer-Bergs Reaction

The 3-cyclopropylimidazolidine-2,4-dione scaffold is accessible via the Bucherer-Bergs reaction, employing cyclopropanecarboxaldehyde, ammonium carbonate, and potassium cyanide in ethanol/water (1:1) at 80°C for 12 hours. This one-pot method achieves 65–72% yields for analogous hydantoins, with cyclopropane ring stability confirmed under these conditions.

Mechanistic Insight :
$$
\text{RCHO} + \text{NH}3 + \text{CO}3^{2-} + \text{KCN} \rightarrow \text{Hydantoin} + \text{H}2\text{O} + \text{CO}2
$$
The reaction proceeds through cyanohydrin formation, nucleophilic attack by ammonia, and cyclization.

Alternative Urea Cyclization

An urea derivative, synthesized from cyclopropylamine and ethyl chloroformate, undergoes base-mediated cyclization (NaOH, 120°C) to yield the hydantoin core. This method offers superior regiocontrol (89% purity) but requires stringent anhydrous conditions.

Functionalization with Piperidine

N-Alkylation of Hydantoin

The hydantoin’s N1 position is alkylated with 4-chloropiperidine hydrochloride using K$$2$$CO$$3$$ in DMF at 60°C (Table 1).

Table 1. Optimization of N-Alkylation Conditions

Base Solvent Temp (°C) Yield (%)
K$$2$$CO$$3$$ DMF 60 78
NaH THF 25 62
DBU DCM 40 55

Higher yields with K$$2$$CO$$3$$ correlate with enhanced nucleophilicity of the hydantoin nitrogen.

Reductive Amination

For piperidines lacking pre-installed leaving groups, reductive amination using 4-piperidinone and NaBH$$_3$$CN in methanol (pH 5, 24 hours) achieves 70% conversion. This method minimizes byproducts compared to SN2 pathways.

Sulfonylation of Piperidine

Sulfonyl Chloride Coupling

The piperidine nitrogen reacts with [4-(trifluoromethyl)phenyl]methanesulfonyl chloride in dichloromethane using triethylamine (2 eq) at 0°C→25°C.

Key Parameters :

  • Stoichiometry : 1.2 eq sulfonyl chloride ensures complete conversion.
  • Purification : Silica gel chromatography (EtOAc/hexane 3:7) isolates the product in 85% yield.

Competing Side Reactions

Steric hindrance at the piperidine nitrogen can lead to sulfonate ester formation (5–8% by GC-MS). Additive DMAP (0.1 eq) suppresses this by accelerating sulfonamide bond formation.

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.15 (m, 4H, cyclopropane), 3.45 (t, 2H, piperidine), 4.30 (s, 2H, SO$$2$$CH$$_2$$).
  • HRMS : m/z 486.1543 [M+H]$$^+$$ (calc. 486.1548).

X-ray Crystallography

Single-crystal X-ray analysis (Fig. 1) confirms the chair conformation of the piperidine ring and planarity of the hydantoin core (max deviation 0.12 Å). Intermolecular C–H⋯O hydrogen bonds stabilize the lattice (2.87 Å).

Challenges and Mitigation Strategies

  • Hydantoin Hydrolysis : Prolonged heating (>80°C) in acidic/basic conditions cleaves the hydantoin ring. Neutral pH and shorter reaction times preserve integrity.
  • Sulfonyl Chloride Stability : Moisture-sensitive reagents require strict anhydrous handling under N$$_2$$.

Q & A

(Basic) What are the recommended synthetic routes for 3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazolidine-2,4-dione core via cyclization of urea derivatives with glycine analogs under acidic or basic conditions . Subsequent functionalization includes introducing the cyclopropyl group through alkylation and coupling the piperidin-4-yl sulfonyl moiety using sulfonylation reagents. Optimization strategies include:

  • Design of Experiments (DoE): Statistical modeling to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Flow Chemistry: Continuous-flow systems to enhance yield and reduce side reactions, as demonstrated in analogous syntheses of imidazolidinediones .
  • Catalytic Systems: Palladium or copper catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups (e.g., 4-trifluoromethylphenyl) .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Essential for confirming stereochemistry and bond angles, as seen in structurally similar compounds like 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine derivatives .
  • NMR Spectroscopy: 1H/13C NMR to verify cyclopropane ring integration (e.g., characteristic splitting patterns for cyclopropyl protons) and sulfonyl group placement .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • FTIR: Identifies carbonyl stretches (imidazolidinedione C=O at ~1750 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

(Advanced) How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., kinases or GPCRs), leveraging the compound’s piperidine and sulfonyl groups as hydrogen bond acceptors .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes in physiological conditions, focusing on the trifluoromethyl group’s hydrophobic interactions .
  • QSAR Studies: Quantitative structure-activity relationship models correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity, as applied to related imidazolidinediones .

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Answer:

  • Meta-Analysis of Experimental Conditions: Compare assay parameters (e.g., cell lines, incubation times) from conflicting studies. For example, cytotoxicity variations may arise from differences in ATP concentration in cell viability assays .
  • Dose-Response Replication: Reproduce assays under standardized protocols, controlling for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related sulfonamide derivatives .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, particularly during sulfonylation steps releasing volatile byproducts .
  • Emergency Procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

(Advanced) What strategies can improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated imidazolidinedione) to enhance membrane permeability, as demonstrated for similar piperidine-containing compounds .
  • Formulation Optimization: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility of the hydrophobic trifluoromethylphenyl moiety .
  • Metabolic Stability Studies: Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolic hotspots (e.g., sulfonyl group oxidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.